molecular formula C16H25ClN2O2 B12737513 1-Piperidineacetamide, 4-hydroxy-N-(2,4,6-trimethylphenyl)-, monohydrochloride CAS No. 123202-94-8

1-Piperidineacetamide, 4-hydroxy-N-(2,4,6-trimethylphenyl)-, monohydrochloride

Cat. No.: B12737513
CAS No.: 123202-94-8
M. Wt: 312.83 g/mol
InChI Key: KFUDEKORQNSKKA-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, 4-hydroxy-N-(2,4,6-trimethylphenyl)-, monohydrochloride is a chemical compound with a complex structure.

Preparation Methods

The synthesis of 1-Piperidineacetamide, 4-hydroxy-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves several steps. The synthetic routes typically include the reaction of piperidine with acetic anhydride, followed by the introduction of the 4-hydroxy-N-(2,4,6-trimethylphenyl) group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Piperidineacetamide, 4-hydroxy-N-(2,4,6-trimethylphenyl)-, monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it has potential applications in studying enzyme interactions and cellular processes. In medicine, it may be explored for its therapeutic properties, including potential use as a drug candidate. In industry, it can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, 4-hydroxy-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

When compared to similar compounds, 1-Piperidineacetamide, 4-hydroxy-N-(2,4,6-trimethylphenyl)-, monohydrochloride stands out due to its unique structural features and properties. Similar compounds may include other piperidine derivatives or acetamide compounds, but the presence of the 4-hydroxy-N-(2,4,6-trimethylphenyl) group adds distinct characteristics that can influence its reactivity and applications.

Properties

CAS No.

123202-94-8

Molecular Formula

C16H25ClN2O2

Molecular Weight

312.83 g/mol

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride

InChI

InChI=1S/C16H24N2O2.ClH/c1-11-8-12(2)16(13(3)9-11)17-15(20)10-18-6-4-14(19)5-7-18;/h8-9,14,19H,4-7,10H2,1-3H3,(H,17,20);1H

InChI Key

KFUDEKORQNSKKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCC(CC2)O)C.Cl

Origin of Product

United States

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